N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound that features a unique combination of a benzo[d]thiazole ring and a benzo[b][1,4]dioxin moiety
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-11-3-4-12-15(9-11)22-16(18-12)17-10-2-5-13-14(8-10)20-7-6-19-13/h2-5,8-9H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAGCZADJADKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methylthio group: This step involves the methylation of the thiol group using methyl iodide or dimethyl sulfate.
Formation of the benzo[b][1,4]dioxin moiety: This can be synthesized through the cyclization of catechol with an appropriate dihalide.
Coupling of the two moieties: The final step involves the coupling of the benzo[d]thiazole and benzo[b][1,4]dioxin moieties through an amine linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Materials Science: The unique structural features of this compound could make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: It could be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole ring could facilitate binding to specific proteins, while the benzo[b][1,4]dioxin moiety might enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Benzo[b][1,4]dioxin derivatives: These compounds are often used in materials science for their electronic properties.
Uniqueness
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the combination of the benzo[d]thiazole and benzo[b][1,4]dioxin moieties, which may confer distinct chemical and biological properties. This dual functionality could make it a versatile compound for various applications in research and industry.
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzothiazole moiety and a dihydrobenzo[b][1,4]dioxin core. The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine, which is reacted with various sulfonyl chlorides to form sulfonamide derivatives. For example, one method includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with methylbenzenesulfonyl chloride in an alkaline medium to yield the desired sulfonamide .
Antioxidant Activity
Research indicates that compounds containing benzothiazole and dioxin moieties exhibit significant antioxidant properties. For instance, derivatives of benzothiazole have shown potent antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid . The antioxidant activity is often attributed to the presence of functional groups that can donate hydrogen atoms to free radicals.
Enzyme Inhibition
This compound has been screened for its inhibitory effects on key enzymes related to diabetes and neurodegenerative diseases. In particular, it has been tested against α-glucosidase and acetylcholinesterase enzymes. The results demonstrated that certain derivatives showed promising inhibition rates, suggesting potential therapeutic applications in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested for antimicrobial properties against various bacterial strains. While some showed significant activity against Gram-positive bacteria such as Staphylococcus aureus, others exhibited no effect against Gram-negative species like Escherichia coli .
- Antidiabetic Potential : In a study focused on enzyme inhibition, compounds derived from this compound were evaluated for their ability to inhibit α-glucosidase. The most potent inhibitors displayed IC50 values indicating strong potential for managing postprandial hyperglycemia in diabetic patients .
- Neuroprotective Effects : The interaction of this compound with acetylcholinesterase suggests its potential role in neuroprotection. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, which is beneficial for cognitive function .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
